molecular formula C11H6BrN3O2 B14929588 6-(3-Bromophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

6-(3-Bromophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14929588
M. Wt: 292.09 g/mol
InChI Key: GEADRONITIHPFL-UHFFFAOYSA-N
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Description

6-(3-BROMOPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE is a heterocyclic organic compound that features a bromophenyl group attached to a pyrimidine ring

Preparation Methods

The synthesis of 6-(3-BROMOPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE typically involves the reaction of 3-bromobenzaldehyde with cyanoacetamide in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and sodium ethoxide as a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide and potassium carbonate, and solvents such as ethanol and dimethyl sulfoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-(3-BROMOPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other bromophenyl-substituted pyrimidines and pyrimidinecarbonitriles. Compared to these compounds, 6-(3-BROMOPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a cyano group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Similar compounds include:

  • 4-(3-BROMOPHENYL)-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE
  • 5-(4-BROMOPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBONITRILE

These compounds share structural similarities but differ in their substitution patterns and specific functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C11H6BrN3O2

Molecular Weight

292.09 g/mol

IUPAC Name

6-(3-bromophenyl)-2,4-dioxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H6BrN3O2/c12-7-3-1-2-6(4-7)9-8(5-13)10(16)15-11(17)14-9/h1-4H,(H2,14,15,16,17)

InChI Key

GEADRONITIHPFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C(=O)NC(=O)N2)C#N

Origin of Product

United States

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